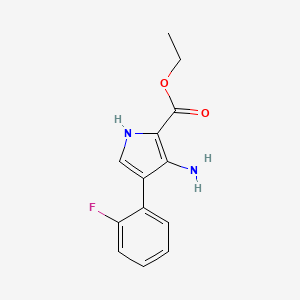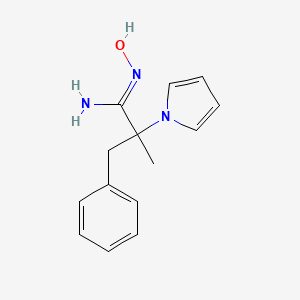![molecular formula C12H15BrO3Zn B14882964 2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14882964.png)
2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide typically involves the reaction of 2-[2-(1,3-Dioxan-2-yl)ethoxy]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions like Negishi coupling to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl halides.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions are typically more complex organic molecules, which can be further functionalized for various applications.
Applications De Recherche Scientifique
2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is used in a wide range of scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Employed in the synthesis of polymers and advanced materials.
Medicinal Chemistry: Utilized in the development of new drug candidates through the formation of complex molecular structures.
Biological Studies: Investigated for its potential in modifying biomolecules for research purposes.
Mécanisme D'action
The mechanism by which 2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide exerts its effects involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by transition metals like palladium or nickel, which enhance the reaction’s efficiency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
- 2-Ethylbutylzinc bromide
- 2-Ethylhexylzinc bromide
- 2-(Ethoxycarbonyl)phenylzinc bromide
Uniqueness
2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylzinc bromide is unique due to its specific structure, which includes a dioxane ring and an ethoxy group. This structure imparts distinct reactivity and stability, making it particularly useful in forming carbon-carbon bonds in complex organic synthesis.
Propriétés
Formule moléculaire |
C12H15BrO3Zn |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-[2-(phenoxy)ethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15O3.BrH.Zn/c1-2-5-11(6-3-1)13-10-7-12-14-8-4-9-15-12;;/h1-3,5,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
CFKVTDGUIKURBF-UHFFFAOYSA-M |
SMILES canonique |
C1COC(OC1)CCOC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


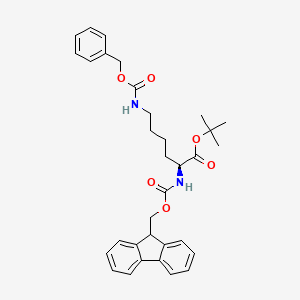
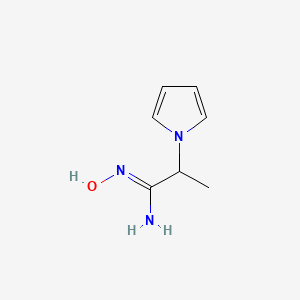
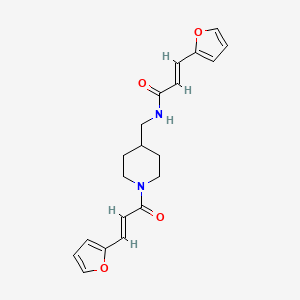
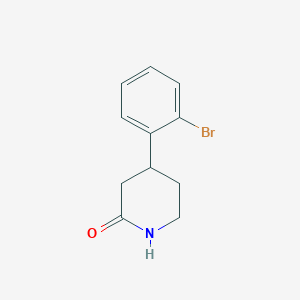
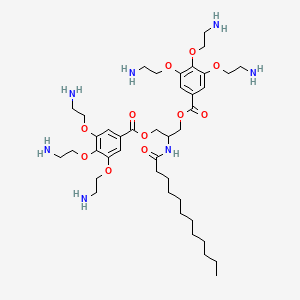
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14882904.png)
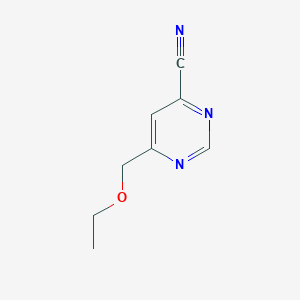
![N-[3-(3-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-6-yl)propanoyl]glycylglycine](/img/structure/B14882920.png)
![tert-Butyl 2-((4R,6S)-6-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14882921.png)
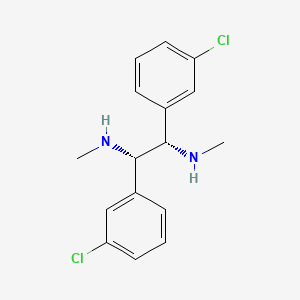
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B14882932.png)

